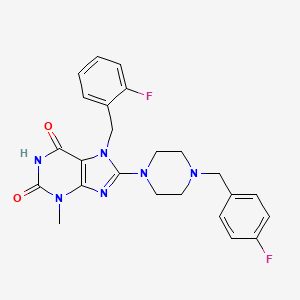

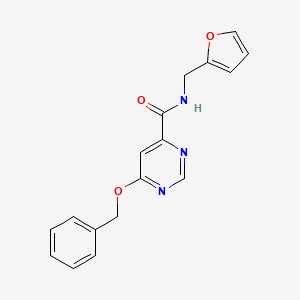

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H13Cl2F2N5O3S and its molecular weight is 500.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

This compound is part of a broader category of chemicals used in the synthesis and characterization of novel materials and molecules. For instance, novel aromatic polyimides have been synthesized using related diamines, demonstrating solubility in organic solvents and high thermal stability, indicating potential applications in high-performance materials (Butt et al., 2005). Such materials could be crucial in developing new electronic devices, coatings, and aerospace materials due to their durability and resistance to extreme conditions.

Antimicrobial and Antioxidant Potential

Compounds with similar structural features have shown significant antimicrobial and antioxidant potential. A study on newly synthesized quinazoline derivatives demonstrated potent inhibitory action against bacterial strains and profound antioxidant activity, suggesting that related compounds could have applications in developing new antibacterial and antioxidant agents (Kumar et al., 2011).

Anticancer Activity

The synthesis and biological evaluation of compounds structurally related to N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide have indicated potential anticancer activities. For example, specific derivatives have been explored for their antiproliferative activity against various cancer cell lines, demonstrating promising anticancer activity and the potential for further investigations as cancer therapeutics (Huang et al., 2020).

Drug Synthesis and Mechanism Exploration

The compound's structural class has been involved in drug synthesis and mechanism exploration, particularly in understanding how certain modifications can enhance drug efficacy or specificity. Studies have explored the reductive chemistry of novel cytotoxins, offering insights into how such compounds could be designed for selective toxicity, potentially contributing to more effective and targeted cancer therapies (Palmer et al., 1995).

Molecular Stabilization and Drug Design

Research into compounds with similar functional groups has provided valuable information on molecular conformation and stabilization, contributing to drug design. For example, the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation has implications for the design of drugs with enhanced stability and efficacy (Forbes et al., 2001).

作用機序

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to inhibition of cell proliferation .

Biochemical Pathways

Similar compounds have been shown to impact a variety of pathways related to cancer cell proliferation .

Pharmacokinetics

A study on a similar compound revealed promising adme properties .

Result of Action

Similar compounds have been shown to significantly prevent the proliferation of certain cancer cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(3,4-dichloroanilino)acetyl chloride to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(3,4-dichloroanilino)acetyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(3,4-dichloroanilino)acetyl chloride in the presence of a base such as triethylamine to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil.", "The intermediate N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |

CAS番号 |

888431-97-8 |

分子式 |

C19H13Cl2F2N5O3S |

分子量 |

500.3 |

IUPAC名 |

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H13Cl2F2N5O3S/c20-10-3-2-9(6-11(10)21)25-14(29)7-32-19-27-16(24)15(18(31)28-19)26-17(30)8-1-4-12(22)13(23)5-8/h1-6H,7H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChIキー |

HOSRSAJIMGBQAX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)

![1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2861147.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)